molecular formula C5H4N2O B2610241 2-(1,2-Oxazol-3-yl)acetonitrile CAS No. 55242-83-6

2-(1,2-Oxazol-3-yl)acetonitrile

Cat. No.: B2610241
CAS No.: 55242-83-6
M. Wt: 108.1
InChI Key: NWDMJTUPXZATTC-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-3-yl)acetonitrile is a chemical compound belonging to the oxazole family. The compound is characterized by its molecular formula C5H4N2O and a molecular weight of 108.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazol-3-yl)acetonitrile typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method includes the reaction of nitriles with amino alcohols under microwave irradiation, which affords good to high yields . Additionally, ruthenium(II) catalyzed synthesis using ethanolamine and aryl nitriles has been reported as an effective method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow synthesis techniques, which involve the continuous flow of reactants through a reactor, has been explored for the rapid and efficient production of oxazolines and their derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide (MnO2) or bromotrichloromethane.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Oxazoles are the major products formed from the oxidation of this compound.

    Reduction: Primary amines are the major products formed from the reduction of the nitrile group.

    Substitution: The products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

2-(1,2-Oxazol-3-yl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits diverse biological activities, making it a subject of study in drug discovery and development.

    Industry: The compound is used in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, thereby modulating their functions. The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-(1,2-Oxazol-3-yl)acetonitrile can be compared with other similar compounds such as:

    Oxazoles: These compounds share a similar oxazole ring structure but differ in their substituents and functional groups.

    Oxazolines: These are closely related to oxazoles but have a different oxidation state and functional groups.

    Thiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring.

The uniqueness of this compound lies in its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .

Properties

IUPAC Name

2-(1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-3-1-5-2-4-8-7-5/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMJTUPXZATTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55242-83-6
Record name 2-(1,2-oxazol-3-yl)acetonitrile
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